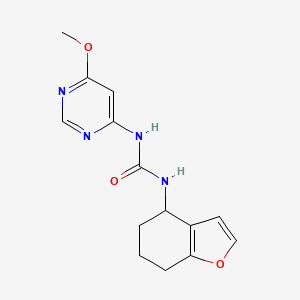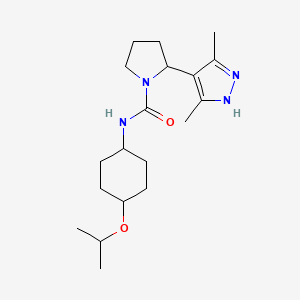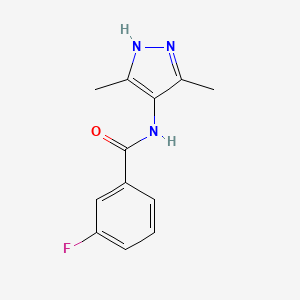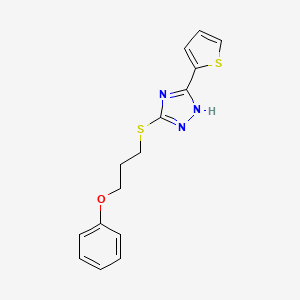
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea, also known as THPB-MOPU, is a small molecule inhibitor that has attracted significant attention in recent years due to its potential applications in the field of cancer research. This compound is known to target specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
作用機序
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea works by inhibiting the activity of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This includes the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are known to be upregulated in many types of cancer. By inhibiting these pathways, 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea can slow down or stop the growth of cancer cells, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea has been shown to have a number of biochemical and physiological effects in cancer cells. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. Additionally, 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.
実験室実験の利点と制限
One of the main advantages of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea is its specificity for certain enzymes and signaling pathways that are upregulated in cancer cells. This makes it a promising candidate for the development of new cancer therapies that target these pathways. However, one of the limitations of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are a number of future directions for research on 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea. One area of interest is the development of new cancer therapies that incorporate this compound as a key component. Additionally, studies are needed to further understand the mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea, as well as its potential toxicity and side effects. Finally, research is needed to explore the potential use of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
合成法
The synthesis of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of 6-methoxypyrimidine-4-amine, which is then reacted with 4-hydroxy-2,3,5,6-tetrafluorobenzaldehyde to yield 1-(6-methoxypyrimidin-4-yl)-3-(4-hydroxy-2,3,5,6-tetrafluorophenyl)urea. This intermediate is then treated with sodium borohydride and acetic acid to produce 1-(6-methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea, which is the final product.
科学的研究の応用
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea has been shown to have significant potential as a tool for cancer research. Studies have demonstrated that this compound can inhibit the activity of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This makes it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-13-7-12(15-8-16-13)18-14(19)17-10-3-2-4-11-9(10)5-6-21-11/h5-8,10H,2-4H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRBWVANMHRFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)NC2CCCC3=C2C=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B7637132.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)
![1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide](/img/structure/B7637141.png)
![4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one](/img/structure/B7637173.png)
![4-[(2-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637178.png)
![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)